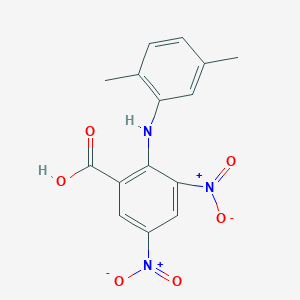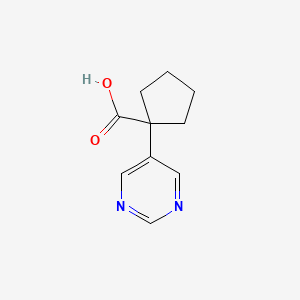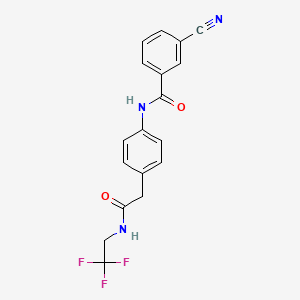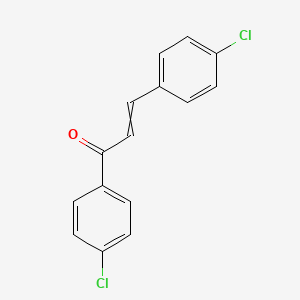![molecular formula C15H11BrCl2O4 B2597497 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid CAS No. 872197-28-9](/img/structure/B2597497.png)
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid” is an organic compound. It contains a benzoic acid group (a benzene ring with a carboxylic acid -COOH), which is substituted with bromo, dichlorobenzyl, and methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), attached to a bromine atom, a dichlorobenzyl group, and a methoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromo, dichlorobenzyl, and methoxy groups .Scientific Research Applications
Halogen Bonding and Structural Analysis
Research by Raffo et al. (2016) explores the influence of methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acids. The study demonstrates how these interactions, along with Br…π and weak H-bonding, contribute to the crystalline structures, which could have implications for the design of molecular materials with specific properties (Raffo et al., 2016).
Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yields. Such compounds have potential applications in photodynamic therapy for cancer treatment, highlighting the relevance of bromo-methoxybenzoic acid derivatives in developing effective photosensitizers (Pişkin et al., 2020).
Nucleophilic Substitution Reactions
Mataka et al. (1992) investigated the nucleophilic substitution reactions of bromobenzo derivatives, leading to various substituted products. This study underscores the chemical reactivity of bromo-methoxybenzoic acid compounds, which can be leveraged in synthetic chemistry for creating diverse molecular structures (Mataka et al., 1992).
Antioxidant Activity
Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally similar to 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid. These compounds were evaluated for their antioxidant activity, indicating the potential of such derivatives in protecting against oxidative stress (Zhao et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O4/c1-21-13-5-9(15(19)20)4-11(16)14(13)22-7-8-2-3-10(17)6-12(8)18/h2-6H,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVHKFXAUAOMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2597414.png)


![1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2597420.png)

![3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea](/img/structure/B2597423.png)
![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2597424.png)




![[5-(3-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2597434.png)
![7-bromo-4-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2597435.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2597437.png)
